molecular formula C18H22N4O3S B12220377 3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12220377
M. Wt: 374.5 g/mol
InChI Key: HWEGZDOWIQUHRM-UHFFFAOYSA-N
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Description

3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, oxo, thioxo, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazolo[1,2-a][1,2,4]triazine core, followed by the introduction of the hydroxyl, oxo, and thioxo groups under controlled conditions. The final step involves the attachment of the carboxamide group through a condensation reaction with the appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and the use of catalysts are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo and thioxo groups can be reduced to hydroxyl groups.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxamide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce a secondary alcohol.

Scientific Research Applications

3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide: Lacks the N-[4-(propan-2-yl)phenyl] group.

    4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide: Lacks the hydroxyl group.

Uniqueness

The presence of multiple functional groups in 3-hydroxy-4,4-dimethyl-8-oxo-N-[4-(propan-2-yl)phenyl]-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide makes it unique compared to similar compounds

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

4,4-dimethyl-3,8-dioxo-N-(4-propan-2-ylphenyl)-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-10(2)11-5-7-12(8-6-11)19-15(24)13-9-14(23)21-17(26)20-16(25)18(3,4)22(13)21/h5-8,10,13H,9H2,1-4H3,(H,19,24)(H,20,25,26)

InChI Key

HWEGZDOWIQUHRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

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